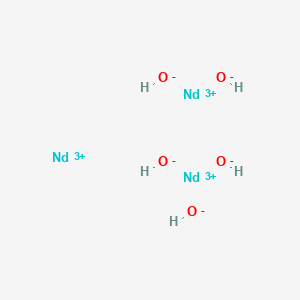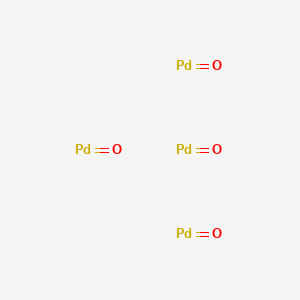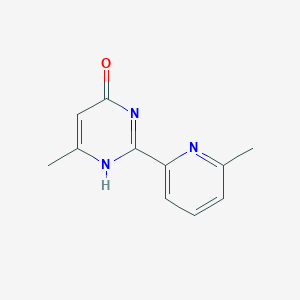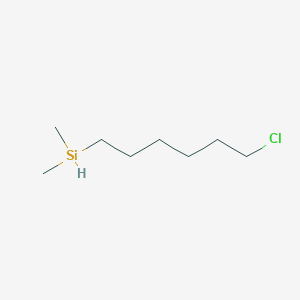
Dimethylhexylsilylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylhexylsilylchloride is an organosilicon compound with the molecular formula C8H19ClSi. It is a clear, colorless to almost colorless liquid with a boiling point of 184°C and a density of 0.895 g/cm³ . This compound is primarily used in organic synthesis as a reagent for introducing the dimethylhexylsilyl group into various molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylhexylsilylchloride is typically synthesized through the reaction of hexylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C6H13MgBr+(CH3)2SiCl2→C6H13Si(CH3)2Cl+MgBrCl
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow reactor to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethylhexylsilylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form the corresponding dimethylhexylsilyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylhexylsilanol and hydrochloric acid.
Reduction: It can be reduced to dimethylhexylsilane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: Reactions with alcohols and amines are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Water: Hydrolysis reactions are usually performed under acidic or basic conditions to control the rate of reaction.
Reducing Agents: Reduction reactions are carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products:
Dimethylhexylsilanol: Formed from hydrolysis.
Dimethylhexylsilane: Formed from reduction.
Dimethylhexylsilyl ethers and amines: Formed from substitution reactions with alcohols and amines, respectively.
Applications De Recherche Scientifique
Dimethylhexylsilylchloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a protecting group for alcohols and amines, allowing for selective reactions to occur on other functional groups.
Material Science: It is used in the synthesis of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biotechnology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.
Mécanisme D'action
The mechanism of action of dimethylhexylsilylchloride involves the formation of a covalent bond between the silicon atom and the nucleophile. This reaction typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the silicon atom, displacing the chloride ion. The resulting dimethylhexylsilyl group can then impart various properties to the molecule, such as increased hydrophobicity or steric protection.
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride (C3H9ClSi): Commonly used in organic synthesis for silylation reactions.
Triethylsilyl chloride (C6H15ClSi): Used for similar purposes but provides different steric and electronic effects due to its ethyl groups.
Propriétés
IUPAC Name |
6-chlorohexyl(dimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-10(2)8-6-4-3-5-7-9/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZZHZBUORISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
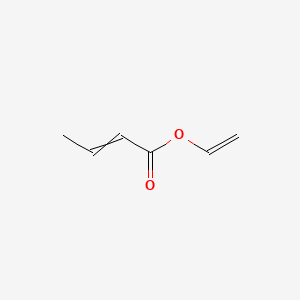
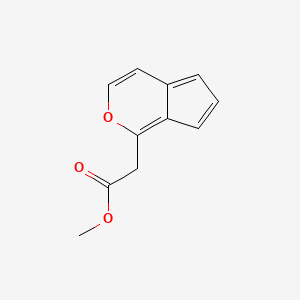
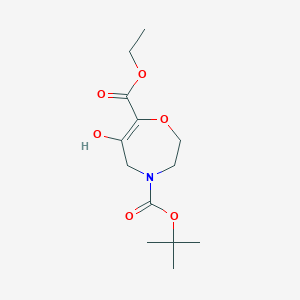
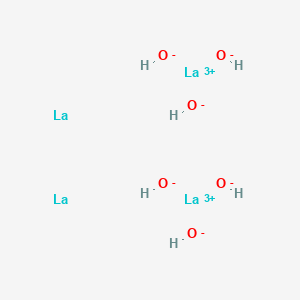
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)
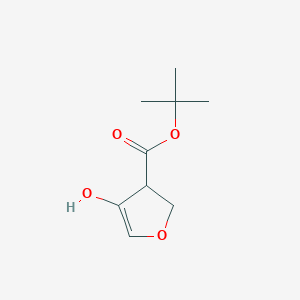
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate](/img/structure/B8066581.png)
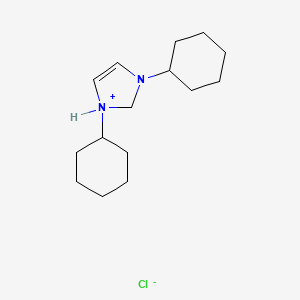
![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)
![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)
